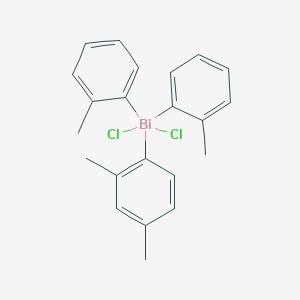
Bismuth, dichloro(2,4-dimethylphenyl)bis(2-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth, dichloro(2,4-dimethylphenyl)bis(2-methylphenyl)- is an organobismuth compound known for its unique chemical properties and potential applications in various fields. This compound features a bismuth atom bonded to two chlorine atoms, a 2,4-dimethylphenyl group, and two 2-methylphenyl groups. The presence of these aromatic groups contributes to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bismuth, dichloro(2,4-dimethylphenyl)bis(2-methylphenyl)- typically involves the reaction of bismuth trichloride with the corresponding aryl lithium reagents. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
BiCl3+2LiC6H4(CH3)2→BiCl2(C6H4(CH3)2)2+2LiCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Bismuth, dichloro(2,4-dimethylphenyl)bis(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: Reduction reactions can convert it to lower oxidation state bismuth compounds.
Substitution: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
Oxidation: Higher oxidation state bismuth compounds.
Reduction: Lower oxidation state bismuth compounds.
Substitution: Various substituted bismuth compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Bismuth, dichloro(2,4-dimethylphenyl)bis(2-methylphenyl)- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in cross-coupling reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in radiopharmaceuticals for imaging and therapy.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bismuth, dichloro(2,4-dimethylphenyl)bis(2-methylphenyl)- involves its ability to coordinate with various substrates and facilitate chemical transformations. The bismuth center acts as a Lewis acid, activating substrates for nucleophilic attack. The aromatic groups provide stability and influence the reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bismuth trichloride
- Bismuth subsalicylate
- Bismuth oxychloride
Uniqueness
Bismuth, dichloro(2,4-dimethylphenyl)bis(2-methylphenyl)- is unique due to its specific combination of aromatic groups and chlorine atoms, which confer distinct reactivity and stability. Compared to other bismuth compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
823213-35-0 |
|---|---|
Molekularformel |
C22H23BiCl2 |
Molekulargewicht |
567.3 g/mol |
IUPAC-Name |
dichloro-(2,4-dimethylphenyl)-bis(2-methylphenyl)bismuth |
InChI |
InChI=1S/C8H9.2C7H7.Bi.2ClH/c1-7-4-3-5-8(2)6-7;2*1-7-5-3-2-4-6-7;;;/h3-4,6H,1-2H3;2*2-5H,1H3;;2*1H/q;;;+2;;/p-2 |
InChI-Schlüssel |
RLBQIDXYLKVQSS-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=C(C=C1)[Bi](C2=CC=CC=C2C)(C3=CC=CC=C3C)(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


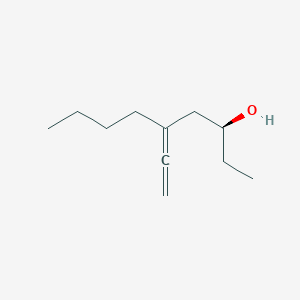
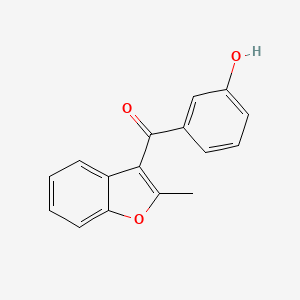

![Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl-](/img/structure/B14218440.png)
![2-{[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14218448.png)
![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine](/img/structure/B14218474.png)

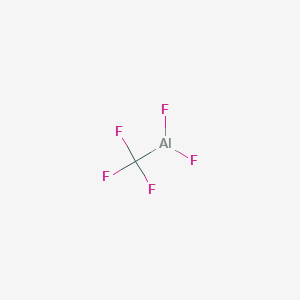
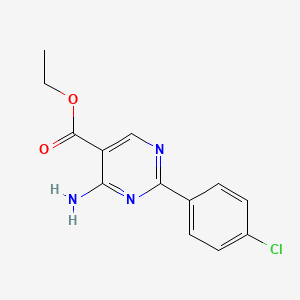
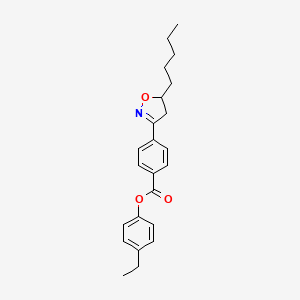

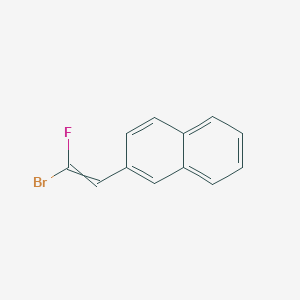
![2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14218514.png)

